molecular formula C15H13N3 B433029 3,4-diphenyl-1H-pyrazol-5-amine CAS No. 63633-46-5

3,4-diphenyl-1H-pyrazol-5-amine

Cat. No.: B433029
CAS No.: 63633-46-5
M. Wt: 235.28g/mol
InChI Key: JWPUMLMBTPMEQA-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C15H13N3. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-1H-pyrazol-5-amine typically involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of chalcones with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

3,4-Diphenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-diphenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPUMLMBTPMEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353171
Record name 3,4-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63633-46-5
Record name 3,4-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diphenyl-1H-pyrazol-5-amine
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